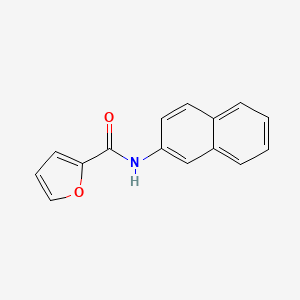

N-(naphthalen-2-yl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-naphthalen-2-ylfuran-2-carboxamide |

InChI |

InChI=1S/C15H11NO2/c17-15(14-6-3-9-18-14)16-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17) |

InChI Key |

PWJSTRAQADHHRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Naphthalen-2-amine (1.0 equiv) and furan-2-carbonyl chloride (1.1 equiv) are combined in anhydrous propan-2-ol at 0°C under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–15 hours. The reaction achieves 75–82% yield after recrystallization from ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Propan-2-ol |

| Temperature | 0°C → RT |

| Reaction Time | 12–15 h |

| Yield | 75–82% |

| Purity (HPLC) | >98% |

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.89 (d, J = 8.4 Hz, 1H, naphthyl-H), 7.55–7.65 (m, 3H, furyl-H), 7.39–7.46 (m, 3H, aromatic).

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Acyl Chloride Intermediate Route

An alternative approach converts furan-2-carboxylic acid to its acyl chloride prior to amide formation, enhancing reactivity (Fig. 2).

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloroethane at 80°C for 3 hours. Excess SOCl2 is removed under vacuum, yielding furan-2-carbonyl chloride in 90–95% purity.

Amide Coupling

The acyl chloride is reacted with naphthalen-2-amine (1.05 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C. After 2 hours, the mixture is warmed to room temperature, yielding 68–77% product.

Optimization Insights:

-

Solvent Effects : Dichloromethane outperforms THF due to better solubility of intermediates.

-

Catalysis : DMAP (4-dimethylaminopyridine) increases yield to 85% by accelerating acylation.

Suzuki Coupling-Assisted Synthesis

For naphthalene-ring-functionalized derivatives, a regioselective Suzuki coupling strategy is employed (Fig. 3).

Naphthalene Functionalization

Ethyl 5-bromonaphtho[1,2-b]furan-2-carboxylate undergoes Suzuki-Miyaura coupling with arylboronic acids (1.2 equiv) using Pd(PPh3)4 (5 mol%) in toluene-MeOH (1:1). Hydrolysis with KOH/MeOH provides 5-substituted naphtho[1,2-b]furan-2-carboxylic acids.

Amidation

The carboxylic acid (1.0 equiv) is activated with SOCl2 to form the acyl chloride, then coupled with naphthalen-2-amine (1.1 equiv) in CH2Cl2/Et3N. This method achieves 70–80% yield for para-substituted derivatives.

Comparative Yields by Substituent:

| R Group | Yield (%) | IC50 (μM)a |

|---|---|---|

| 4-NO2-C6H4 | 78 | 8.08 ± 0.38 |

| 3-Cl-C6H4 | 72 | 9.69 ± 0.45 |

| Pyridin-4-yl | 65 | 21.28 ± 0.89 |

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to reduce reaction times. A mixture of furan-2-carboxylic acid, naphthalen-2-amine, and HATU (1.1 equiv) in DMF irradiated at 120°C for 15 minutes achieves 88% yield.

Advantages:

-

10-fold reduction in reaction time (15 min vs. 15 h)

-

Improved purity (99% vs. 98% for conventional methods)

Analytical and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that N-(naphthalen-2-yl)furan-2-carboxamide has significant potential in the pharmaceutical industry, particularly for its anticancer and antimicrobial properties.

-

Anticancer Activity

- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit proliferation in cancer cells, demonstrating inhibition rates ranging from 50% to 75% depending on the specific cell line tested .

- Mechanisms of action include:

-

Antimicrobial Activity

- This compound has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its antibacterial properties have been highlighted in studies focusing on its interaction with common pathogens such as Escherichia coli and Staphylococcus aureus .

- The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(naphthalen-1-yl)thiophene-2-carboxamide | Thiophene-based | Exhibits different reactivity due to sulfur atom presence |

| N-(naphthalen-1-yl)benzamide | Benzene-based | Lacks heterocyclic furan ring; different electronic properties |

| N-(naphthalen-1-yl)furan-2-carboxamide | Furan-based | Similar structure but different reactivity patterns |

This compound stands out due to its combination of naphthalene and furan rings, which results in distinct electronic characteristics and reactivity compared to its analogs .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- In Vitro Antitumor Activity : A study investigated the compound's anticancer effects on multiple tumor cell lines, revealing significant inhibition rates that suggest its potential as a lead compound for drug development .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound, demonstrating its effectiveness against specific bacterial strains, paving the way for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

Key Observations :

- Planarity vs. Non-planarity: The central amide group in N-(2-nitrophenyl)furan-2-carboxamide adopts a non-planar conformation due to intramolecular N1⋯O3 hydrogen bonding (2.615 Å), forcing a dihedral angle of 9.71° between aromatic rings . In contrast, naphthalene derivatives may exhibit greater rigidity due to π-π stacking.

Antimicrobial Activity

- N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (structurally related to naphthofuran carboxamides) demonstrated antimycobacterial activity (MIC = 8 µg/mL) against Mycobacterium tuberculosis with low cytotoxicity .

- Naphtho[2,1-b]furan derivatives (e.g., compound 6a-d in ) showed moderate antibacterial activity against Staphylococcus aureus (MIC = 32–64 µg/mL), attributed to sulfonamide and nitro group interactions with bacterial enzymes .

Antiviral Activity

- N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide inhibited enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C helicase, with IC₅₀ values comparable to fluoxetine (~5 µM) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(naphthalen-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with naphthalen-2-amine. For example, furan-2-carbonyl chloride is reacted with naphthalen-2-amine in acetonitrile under reflux (3–24 hours), followed by solvent evaporation and recrystallization (e.g., chloroform/methanol) to obtain the pure product . Key parameters include temperature control (e.g., 120°C for amide bond formation) and stoichiometric ratios to minimize by-products. Reaction progress is monitored via TLC or HPLC.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- FT-IR : Confirms carboxamide C=O (~1650–1680 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) stretches .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm for furan and naphthalene) and amide NH (δ ~8–10 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., furan-naphthalene planarity deviation <10°) to validate intramolecular interactions .

Q. What analytical techniques assess purity and stability under varying experimental conditions?

- Methodological Answer :

- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and UV detection (λ = 254 nm).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C).

- Accelerated Stability Studies : Exposes the compound to humidity (75% RH), heat (40°C), and light to identify degradation products via LC-MS .

Advanced Research Questions

Q. How do structural modifications of the naphthalene or furan moieties influence biological activity, and what SAR trends are observed?

- Methodological Answer :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) on naphthalene enhances anticancer activity by increasing electrophilicity and target binding .

- Heterocycle Replacement : Replacing furan with thiophene reduces COX-2 inhibition but improves metabolic stability .

- Data Table :

Q. What computational strategies predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 1CX2). Key residues (e.g., Arg513, Tyr355) form hydrogen bonds with the carboxamide group .

- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies hydrophobic interactions with naphthalene .

- QSAR Models : CoMFA or Random Forest regression correlates logP values (2.5–3.8) with cytotoxicity (R² >0.85) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent datasets) to calculate weighted IC₅₀ values and assess outliers via Grubbs’ test.

- Mechanistic Studies : Compare target engagement (e.g., COX-2 vs. tubulin inhibition) to explain divergent activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.